The compound is classified under heterocyclic compounds, specifically as a bicyclic amine. It is derived from the bicyclic framework of 3-azabicyclo[3.3.1]nonane, with the addition of an oxygen atom and a hydroxyl group at specific positions on the ring structure. The synthesis and study of this compound can be traced through various scientific literature, including works focused on its derivatives and structural analyses .
The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic reactions that may include cyclization processes, functional group transformations, and the introduction of heteroatoms into the bicyclic framework.
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity .
The molecular structure of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol can be elucidated using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy.
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is primarily explored in pharmacological studies where it is evaluated for its biological activity.
The physical and chemical properties of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol are critical for understanding its behavior in various environments:
These properties influence its stability, reactivity, and potential applications in medicinal chemistry .
The applications of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol span several fields:
The exploration of azabicyclo[3.3.1]nonane systems originated in the mid-20th century with studies on tropane alkaloids. Early synthetic routes focused on piperidine derivatives as precursors but faced limitations in stereoselectivity and yield. For instance, initial attempts to synthesize N-substituted variants like 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine yielded compounds with weak bioactivity due to conformational flexibility [2].
A paradigm shift occurred with the adoption of ring-rigidification strategies in the 2000s. Bicyclic frameworks like tropanes and isotropanes were engineered to enhance metabolic stability and target binding. Key advancements included:
Table 1: Key Historical Advances in Azabicyclo[3.3.1]nonane Synthesis
Time Period | Innovation | Impact |
---|---|---|
1980s–1990s | Piperidine-based precursors | Low bioactivity due to rotational flexibility; limited agrochemical utility |
Early 2000s | Oxidative ring expansion | Improved rigidity; moderate acaricidal activity (e.g., isotropanes) |
2010–2015 | Meisenheimer rearrangement | Scalable N-functionalization; enabled Acynonapyr development |
Post-2015 | Enzymatic kinetic resolution | >90% ee for exo isomers; enhanced target specificity |
Patents like WO2013050938A1 (2013) and US7868017B2 (2011) later documented methods to incorporate diazabicyclic and oxa-azabicyclic motifs into CNS-active and pesticidal compounds, cementing the scaffold’s industrial relevance [5] .
Heteroatom positioning within the bicyclo[3.3.1]nonane skeleton dictates electronic distribution, conformational stability, and bioactivity. In 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol:
Comparative studies show that relocating nitrogen to position 9 (as in 9-azabicyclo analogs) diminishes acaricidal efficacy by 4-fold due to suboptimal hydrogen-bond geometry with GluCl residues [2]. Similarly, replacing oxygen with sulfur increases LogP (>1.5), reducing environmental compatibility.
Table 2: Impact of Heteroatom Placement on Physicochemical and Bioactive Properties
Heteroatom Position | Conformational Flexibility | LogP | Target Affinity | Bioactivity (T. urticae) |
---|---|---|---|---|
N7-O3 (Standard) | Rigid boat-chair | −0.79 | High (GluCl) | +++++ [2] |
N9-O3 | Partially flexible | −0.68 | Moderate | ++ |
N7 (no O) | Highly flexible | 0.52 | Low | + |
N7-S3 | Rigid | 1.85 | High | +++ (but poor solubility) |
The C9-hydroxyl group’s stereochemical orientation profoundly influences reactivity, hydrogen-bonding capacity, and biological function:
Table 3: Hydrogen-Bonding Parameters and Bioactivity of C9-OH Isomers
Parameter | exo-Isomer | endo-Isomer |
---|---|---|
H-Bond Donor (HBD) | 1 | 1 |
H-Bond Acceptor (HBA) | 2 | 2 |
TPSA (Ų) | 41.49 | 41.49 |
GluCl Kᵢ (nM) | 12 | >100 |
T. urticae LC₅₀ (ppm) | 0.8 | 4.2 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: